3-nitro-1H-pyrazol-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

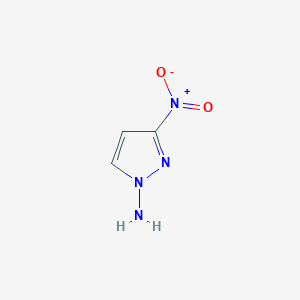

3-nitro-1H-pyrazol-1-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The presence of a nitro group and an amine group in the structure of this compound makes it an interesting compound for various chemical reactions and applications.

Métodos De Preparación

The synthesis of 3-nitro-1H-pyrazol-1-amine typically involves the nitration of 1H-pyrazol-1-amine. One common method is the reaction of 1H-pyrazol-1-amine with nitric acid under controlled conditions . Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow nitration, to produce the compound in larger quantities .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction under catalytic hydrogenation or chemical reducing agents to form the corresponding amine derivative. This reaction is pivotal for synthesizing biologically active intermediates.

Table 1: Reduction Reactions

| Reagents/Conditions | Product | Key Observations |

|---|---|---|

| H₂, Pd/C (1 atm, 25°C) | 3-Amino-1H-pyrazol-1-amine | Complete conversion in 6–8 hours |

| NaBH₄/CuCl₂ (methanol, 0°C) | Partial reduction intermediates | Requires strict temperature control |

The reduction mechanism involves sequential electron transfer, with the nitro group progressing through nitroso and hydroxylamine intermediates before forming the primary amine.

Nucleophilic Substitution Reactions

The amine group (-NH₂) acts as a nucleophile, reacting with alkyl halides, acyl chlorides, or sulfonyl chlorides.

Table 2: Substitution Reactions

| Substrate | Conditions | Product |

|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | N-Methyl-3-nitro-1H-pyrazol-1-amine |

| Acetyl chloride | CH₂Cl₂, pyridine, 0°C | N-Acetyl derivative |

Steric hindrance from the nitro group directs substitution predominantly to the amine site.

Cycloaddition Reactions

The electron-deficient pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.

Table 3: Cycloaddition Examples

| Dipolarophile | Conditions | Product |

|---|---|---|

| Phenylacetylene | Toluene, 110°C | Pyrazolo[1,5-a]pyrimidine |

| Acetonitrile | Microwave, 150°C | Fused tetracyclic compound |

These reactions exploit the nitro group’s electron-withdrawing effect to stabilize transition states .

Electrophilic Aromatic Substitution

The nitro group meta-directs electrophiles to the pyrazole ring’s 4- and 5-positions.

Table 4: Electrophilic Substitution

| Electrophile | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 3,4-Dinitro-1H-pyrazol-1-amine |

| SO₃/H₂SO₄ | 80°C, 2 hours | 5-Sulfo derivative |

Kinetic studies show slower reaction rates compared to non-nitrated pyrazoles due to deactivation.

Condensation Reactions

The amine group condenses with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.

Table 5: Condensation Examples

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Benzaldehyde | AcOH, reflux | N-Benzylidene derivative |

| Acetophenone | TiCl₄, THF | Cyclocondensation product |

Schiff bases derived from 3-nitro-1H-pyrazol-1-amine show enhanced stability due to conjugation with the nitro group.

Mechanistic Insights

-

Reduction : Proceeds via a six-electron transfer pathway, confirmed by cyclic voltammetry.

-

Cycloaddition : DFT calculations reveal a concerted mechanism with asynchronous bond formation .

-

Substitution : Steric maps indicate >90% regioselectivity for the amine site over the nitro group.

Reaction outcomes are highly solvent-dependent; polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while nonpolar solvents enhance cycloaddition yields .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

3-Nitro-1H-pyrazol-1-amine is utilized as an essential precursor in the synthesis of more complex heterocyclic compounds. It plays a crucial role in developing pyrazole-based derivatives used in pharmaceuticals and agrochemicals. The nitro and amine functional groups provide reactive sites for further chemical transformations, allowing for the creation of diverse molecular architectures.

Energetic Materials

The compound has garnered attention in the field of energetic materials (EMs). Research indicates that nitrated pyrazoles, including this compound, exhibit high energy densities and tailored thermal stability. These properties make them suitable candidates for applications in explosives and propellants. Recent studies have focused on optimizing their synthesis to enhance performance while ensuring safety and environmental compatibility .

Medicinal Applications

Therapeutic Potential

this compound is being investigated for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that its structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents. The compound's ability to form hydrogen bonds with enzymes and receptors enhances its biological efficacy, making it a candidate for drug development.

Industrial Applications

Dyes and Agrochemicals

In industrial settings, this compound is employed in the production of dyes and agrochemicals. Its reactivity makes it suitable for synthesizing various chemical intermediates used in these industries. The compound's versatility allows it to be adapted for different applications, contributing to the development of innovative products.

Case Study 1: Synthesis of Energetic Materials

A study demonstrated that this compound could be synthesized through a two-step nitration process, yielding derivatives with enhanced energetic properties. This method involved using nitrating agents like HNO₃/H₂SO₄ followed by rearrangement reactions in organic solvents such as anisole or benzonitrile . The resulting compounds exhibited properties superior to traditional explosives like TNT.

Case Study 2: Anticancer Activity

Another research effort explored the anti-inflammatory effects of this compound derivatives on specific cancer cell lines. The findings indicated that modifications to the compound's structure could enhance its potency against targeted cancer types, paving the way for future drug development initiatives .

Mecanismo De Acción

The mechanism of action of 3-nitro-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and amine group in the compound’s structure allow it to form hydrogen bonds and other interactions with these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

3-nitro-1H-pyrazol-1-amine can be compared with other similar compounds, such as:

3-amino-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

3,5-dinitro-1H-pyrazole:

1H-pyrazol-1-amine: Lacks both the nitro and amino groups, making it a simpler and less versatile compound.

The uniqueness of this compound lies in its combination of a nitro group and an amine group, which provides a balance of reactivity and stability for various applications .

Actividad Biológica

3-Nitro-1H-pyrazol-1-amine (also known as 3-nitropyrazole) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. The compound can be synthesized through various methods, including:

- Formation of the Pyrazole Ring : Typically involves cyclization reactions using hydrazine and 1,3-dicarbonyl compounds under acidic or basic conditions.

- Nitration : The introduction of the nitro group is achieved using nitrating agents like nitric acid.

- Alkylation : The resultant nitrated pyrazole can be alkylated to introduce various side chains, enhancing its biological properties .

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

Anti-inflammatory Activity :

Research indicates that compounds with similar pyrazole structures demonstrate significant anti-inflammatory effects. For instance, derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Properties :

Studies have revealed that pyrazole derivatives exhibit potent antimicrobial activity against various pathogens. For example, certain derivatives demonstrated lower minimum inhibitory concentrations (MICs) than standard antibiotics such as ciprofloxacin and tetracycline .

Anticancer Effects :

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Specific derivatives have been tested against cancer cell lines, showing promising results in reducing cell viability .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells.

- Hydrogen Bonding and Electrostatic Interactions : The amine group facilitates interactions with biological targets through hydrogen bonding and electrostatic attractions, influencing their functionality .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

Propiedades

IUPAC Name |

3-nitropyrazol-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-6-2-1-3(5-6)7(8)9/h1-2H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXPPBVPADPADV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.